Cas no 154235-77-5 (1,3-Benzoxazole-6-carboxylic acid)

1,3-Benzoxazole-6-carboxylic acid structure
154235-77-5 structure
商品名:1,3-Benzoxazole-6-carboxylic acid
CAS番号:154235-77-5
MF:C8H5NO3
メガワット:163.130202054977
MDL:MFCD09954949
CID:106498
PubChem ID:22245938

1,3-Benzoxazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • Benzo[d]oxazole-6-carboxylic acid
    • 1,3-Benzoxazole-6-carboxylic acid
    • 6-Benzoxazolecarboxylic acid
    • Benzoxazole-6-carboxylic Acid
    • 6-Benzoxazolecarboxylicacid
    • benzo [d] oxazole-6-carboxylic acid
    • FRNTUFQKHQMLSE-UHFFFAOYSA-N
    • 1,3-benzoxazol-6-carboxylic acid
    • RP02288
    • VO10075
    • BC682079
    • SY018731
    • AB
    • SerpinB9
    • Z1033256932
    • benzo[d]oxazole-6-carboxylic acid, AldrichCPR
    • FT-0732873
    • AKOS006238817
    • 1,3-benzoxazole-6-carboxylic acid;Benzoxazole-6-carboxylic Acid
    • SCHEMBL3492945
    • W-205762
    • 1-3-Benzoxazole-6-carboxylic acid
    • MFCD09954949
    • EN300-66044
    • CS-D0343
    • 154235-77-5
    • A809514
    • PB47425
    • AC-29656
    • DTXSID60623810
    • F2135-1160
    • N-nitroso Encorafenib
    • TS-02167
    • HY-33299
    • Serpin B9-IN-1
    • MDL: MFCD09954949
    • インチ: 1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)
    • InChIKey: FRNTUFQKHQMLSE-UHFFFAOYSA-N
    • ほほえんだ: O1C=NC2C=CC(C(=O)O)=CC1=2

計算された属性

  • せいみつぶんしりょう: 163.02700
  • どういたいしつりょう: 163.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 63.3

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.455
  • ゆうかいてん: No data available
  • ふってん: 350°C at 760 mmHg
  • フラッシュポイント: 165.531℃
  • PSA: 63.33000
  • LogP: 1.52600
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1,3-Benzoxazole-6-carboxylic acid セキュリティ情報

1,3-Benzoxazole-6-carboxylic acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Benzoxazole-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D382112-250mg
benzo[d]oxazole-6-carboxylic acid
154235-77-5 97%
250mg
$165 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1061626-1g
Benzo[d]oxazole-6-carboxylic acid
154235-77-5 98%
1g
¥182 2023-04-15
Enamine
EN300-66044-0.05g
1,3-benzoxazole-6-carboxylic acid
154235-77-5 95.0%
0.05g
$19.0 2025-03-21
Enamine
EN300-66044-2.5g
1,3-benzoxazole-6-carboxylic acid
154235-77-5 95.0%
2.5g
$59.0 2025-03-21
Enamine
EN300-66044-0.1g
1,3-benzoxazole-6-carboxylic acid
154235-77-5 95.0%
0.1g
$19.0 2025-03-21
Enamine
EN300-66044-0.5g
1,3-benzoxazole-6-carboxylic acid
154235-77-5 95.0%
0.5g
$27.0 2025-03-21
Ambeed
A192804-250mg
Benzo[d]oxazole-6-carboxylic acid
154235-77-5 97%
250mg
$14.0 2025-02-21
Fluorochem
093453-25g
Benzo[d]oxazole-6-carboxylic acid
154235-77-5 97%
25g
£305.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B834180-25g
Benzo[d]oxazole-6-carboxylic acid
154235-77-5 97%
25g
2,898.00 2021-05-17
eNovation Chemicals LLC
Y1091671-10g
Benzo[d]oxazole-6-carboxylic acid
154235-77-5 97%
10g
$450 2024-06-05

1,3-Benzoxazole-6-carboxylic acid 合成方法

1,3-Benzoxazole-6-carboxylic acid 関連文献

1,3-Benzoxazole-6-carboxylic acidに関する追加情報

Recent Advances in the Research of 1,3-Benzoxazole-6-carboxylic Acid (CAS: 154235-77-5)

1,3-Benzoxazole-6-carboxylic acid (CAS: 154235-77-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key scaffold in the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer drug development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential clinical applications.

One of the most notable advancements in the research of 1,3-Benzoxazole-6-carboxylic acid is its role as a building block for the synthesis of small-molecule inhibitors targeting various enzymes and receptors. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The researchers utilized a structure-activity relationship (SAR) approach to optimize the compound's efficacy, resulting in derivatives with improved selectivity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, 1,3-Benzoxazole-6-carboxylic acid has shown promise in the field of antimicrobial research. A recent study in Bioorganic & Medicinal Chemistry Letters (2023) reported that certain derivatives of this compound exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics.

Another exciting development is the exploration of 1,3-Benzoxazole-6-carboxylic acid in cancer therapy. Research published in European Journal of Medicinal Chemistry (2023) revealed that this compound can serve as a precursor for the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. The study demonstrated that optimized derivatives of 1,3-Benzoxazole-6-carboxylic acid exhibited significant antiproliferative effects against breast and lung cancer cell lines, with minimal toxicity to normal cells.

From a chemical synthesis perspective, recent advancements have focused on improving the efficiency and scalability of 1,3-Benzoxazole-6-carboxylic acid production. A study in Organic Process Research & Development (2023) described a novel catalytic method for the synthesis of this compound, which offers higher yields and lower environmental impact compared to traditional methods. This development is particularly important for facilitating large-scale production and further pharmacological evaluation of its derivatives.

In conclusion, the growing body of research on 1,3-Benzoxazole-6-carboxylic acid (CAS: 154235-77-5) underscores its potential as a versatile scaffold in medicinal chemistry. Its applications span multiple therapeutic areas, from inflammation and infection to oncology, with ongoing studies continuing to uncover new possibilities. As research progresses, this compound may pave the way for the development of novel, more effective therapeutic agents with improved safety profiles. Future studies should focus on advancing the most promising derivatives through preclinical and clinical trials to fully realize their therapeutic potential.

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Amadis Chemical Company Limited
(CAS:154235-77-5)1,3-Benzoxazole-6-carboxylic acid
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価格 ($):196.0